Cas no 2228453-99-2 (1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine)
1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine
- [1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine
- EN300-1832627
- 2228453-99-2
-
- Inchi: 1S/C9H15NO/c1-9(2,10-3)7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3
- InChI Key: LLQSKXFJJXTJQM-UHFFFAOYSA-N
- SMILES: O1C=CC=C1CC(C)(C)NC
Computed Properties
- Exact Mass: 153.115364102g/mol
- Monoisotopic Mass: 153.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.2Ų
1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832627-1g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-5g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-10g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-0.05g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-0.1g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-0.25g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-0.5g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-1.0g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1832627-2.5g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1832627-5.0g |
[1-(furan-2-yl)-2-methylpropan-2-yl](methyl)amine |
2228453-99-2 | 5g |
$4102.0 | 2023-05-26 |
1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine
Professional Introduction to Compound with CAS No. 2228453-99-2 and Product Name: 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine
The compound in question, identified by the CAS No. 2228453-99-2, is a significant molecule in the realm of pharmaceutical and biochemical research. Its systematic name, 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine, provides a detailed insight into its chemical structure, which comprises a furan ring linked to an amine group, further substituted with a methylpropan-2-yl moiety. This unique structural configuration makes it a subject of considerable interest for researchers exploring novel pharmacophores and therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the potential of heterocyclic compounds, such as those containing a furan ring, due to their diverse biological activities. The presence of the furan ring in this compound not only contributes to its structural complexity but also imparts specific electronic and steric properties that can influence its interactions with biological targets. The amine substituent, on the other hand, is a common feature in many bioactive molecules, often serving as a key pharmacophoric element for receptor binding.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the furan ring and the amine group creates a versatile scaffold that can be modified to target various biological pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, making them promising candidates for treating conditions such as arthritis and other inflammatory disorders.
In addition to its pharmacological potential, this compound has also garnered attention for its role in biochemical research. The precise arrangement of functional groups in its structure allows researchers to study fundamental interactions at the molecular level. By understanding how this compound interacts with different biological targets, scientists can gain valuable insights into drug design principles and develop more effective strategies for creating therapeutic agents.
The synthesis of 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine is another area of interest for synthetic chemists. The process involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex framework of this molecule efficiently. These synthetic approaches not only enhance the accessibility of the compound but also provide opportunities for structural diversification and lead optimization.
Recent research has also explored the derivatives of this compound, highlighting their enhanced biological activity compared to the parent molecule. By modifying specific functional groups or introducing additional substituents, scientists have been able to develop analogs with improved potency and selectivity. These derivatives are being evaluated in preclinical studies to assess their therapeutic potential and safety profiles.
The use of computational methods has further accelerated the discovery process for this compound. Molecular modeling techniques allow researchers to predict how different modifications will affect the biological activity of the molecule. This approach has been particularly valuable in identifying promising candidates for further experimental validation, thereby reducing the time and cost associated with drug development.
Another exciting aspect of this compound is its potential role in interdisciplinary research. The integration of chemical biology with computational modeling has opened up new avenues for understanding complex biological systems. By studying compounds like 1-(furan-2-yl)-2-methylpropan-2-yl(methyl)amine, researchers can gain insights into how small molecules interact with biological pathways at a systems level. This holistic approach is crucial for developing comprehensive understanding of disease mechanisms and designing effective therapeutic strategies.
In conclusion, the compound with CAS No. 2228453-99-2 represents a significant advancement in pharmaceutical and biochemical research. Its unique structural features and diverse biological activities make it a valuable tool for studying disease mechanisms and developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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